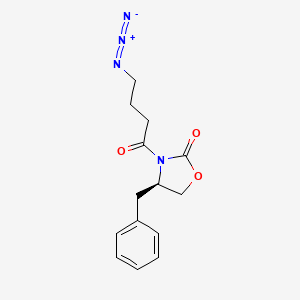
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an azido group, a benzyl group, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step involves the benzylation of the oxazolidinone ring using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, amines, thiols, DMF, and other polar aprotic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon, and ethanol.
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates, and organic solvents like toluene.
Major Products
Substitution Reactions: Formation of substituted amines or thiols.
Reduction Reactions: Formation of primary amines.
Cycloaddition Reactions: Formation of triazole derivatives.
Applications De Recherche Scientifique
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential as a precursor in the synthesis of antimicrobial agents, particularly those targeting resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one depends on its specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages via the Huisgen cycloaddition reaction. In antimicrobial applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Phenyloxazolidin-2-one: A related oxazolidinone compound with a phenyl group instead of a benzyl group.
®-4-Benzyl-2-oxazolidinone: Similar structure but lacks the azido group.
®-3-(4-Azidobutanoyl)-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is unique due to the presence of both the azido and benzyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the benzyl group provides additional stability and lipophilicity.
Propriétés
Numéro CAS |
184091-94-9 |
|---|---|
Formule moléculaire |
C14H16N4O3 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N4O3/c15-17-16-8-4-7-13(19)18-12(10-21-14(18)20)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Clé InChI |
SOMOSMJAHBOCTH-GFCCVEGCSA-N |
SMILES isomérique |
C1[C@H](N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2 |
SMILES canonique |
C1C(N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




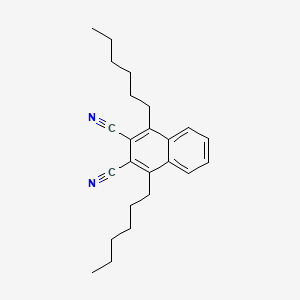
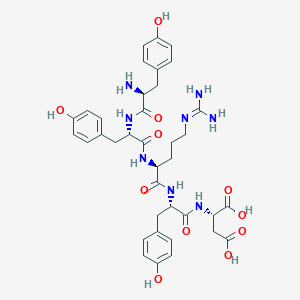
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
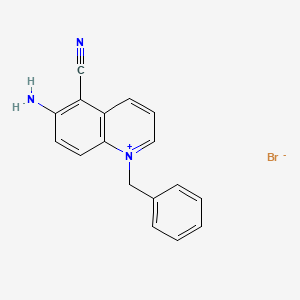
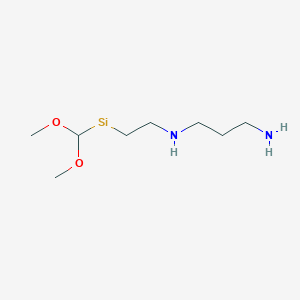
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
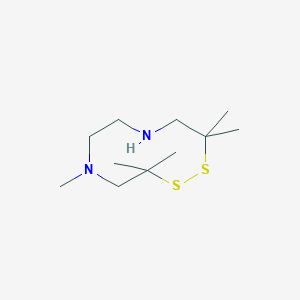
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
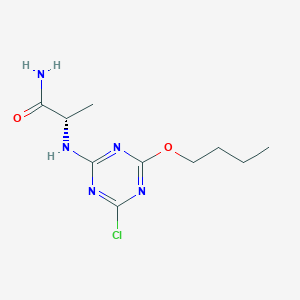
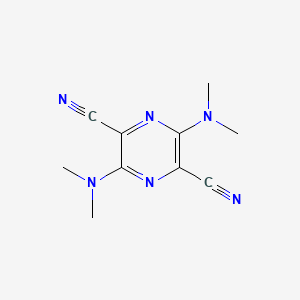
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
